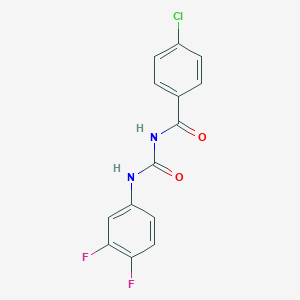
N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. DCPA is known for its effectiveness in controlling a wide range of weeds, including annual grasses and broadleaf weeds.
作用機序
N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide works by inhibiting the growth of weeds through the disruption of the cell division process. It interferes with the synthesis of DNA and RNA, which are essential for cell division. This leads to the death of the weed and the prevention of further growth.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has been shown to have minimal effects on non-target organisms, including humans and animals. It has a low toxicity and is not known to cause any adverse health effects. However, it is important to follow proper safety precautions when handling and applying N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide.
実験室実験の利点と制限
N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has several advantages for use in laboratory experiments. It is highly effective in controlling weeds, making it a useful tool for studying plant growth and development. In addition, N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has a low toxicity to humans and animals, making it a safe herbicide to use in laboratory experiments.
However, there are also limitations to the use of N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide in laboratory experiments. It is a synthetic herbicide and may not accurately reflect the effects of natural herbicides. In addition, N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide may have unintended effects on non-target organisms in laboratory environments.
将来の方向性
There are several future directions for research on N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide. One area of research is the development of new formulations of N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide that are more effective and have a lower environmental impact. Another area of research is the study of the long-term effects of N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide on soil health and the environment. Finally, there is a need for further research on the potential effects of N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide on non-target organisms in laboratory and field settings.
合成法
N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is synthesized through a series of chemical reactions that involve the reaction of 2,3-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2-thiol to form the final product, N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide.
科学的研究の応用
N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has been extensively studied for its effectiveness in controlling weeds in agriculture. It has been shown to be highly effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. In addition, N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has been shown to have a low toxicity to humans and animals, making it a safe herbicide to use in agriculture.
特性
分子式 |
C20H14Cl2F3N3O2S |
|---|---|
分子量 |
488.3 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H14Cl2F3N3O2S/c1-30-12-7-5-11(6-8-12)15-9-16(20(23,24)25)28-19(27-15)31-10-17(29)26-14-4-2-3-13(21)18(14)22/h2-9H,10H2,1H3,(H,26,29) |
InChIキー |
HABGNMFIIHQFFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C(F)(F)F |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)
![N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284230.png)
![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284233.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)